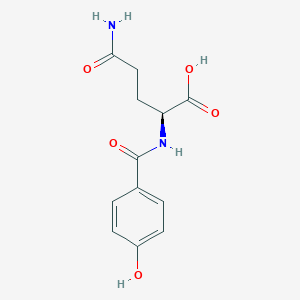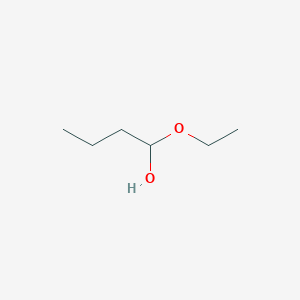![molecular formula C24H20N2O2 B14475706 2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline CAS No. 65811-02-1](/img/structure/B14475706.png)
2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline is a complex organic compound characterized by its biphenyl structure with aminophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-aminophenol with 2-bromobiphenyl under specific conditions to form the desired biphenyl structure. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .
科学的研究の応用
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar structure but with different substitution patterns.
3-{[4’-(3-Aminophenoxy)-[1,1’-biphenyl]-4-yl]oxy}aniline: Another biphenyl derivative with aminophenoxy groups.
Uniqueness
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
65811-02-1 |
|---|---|
分子式 |
C24H20N2O2 |
分子量 |
368.4 g/mol |
IUPAC名 |
2-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline |
InChI |
InChI=1S/C24H20N2O2/c25-17-13-15-18(16-14-17)27-22-10-4-1-7-19(22)20-8-2-5-11-23(20)28-24-12-6-3-9-21(24)26/h1-16H,25-26H2 |
InChIキー |
OWDYGDPSCRQTDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=CC=C3N)OC4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



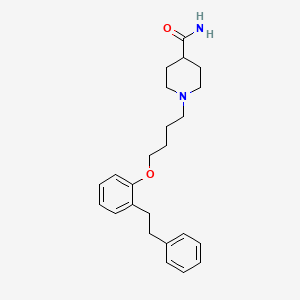
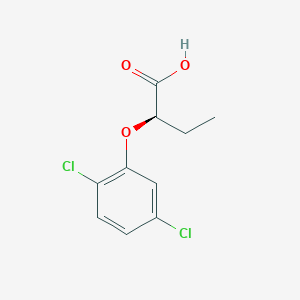
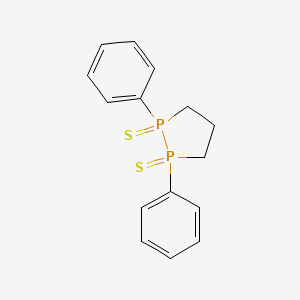
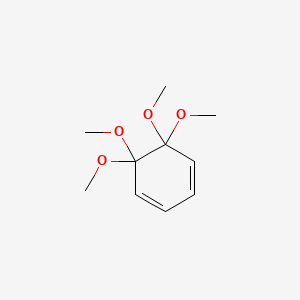

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
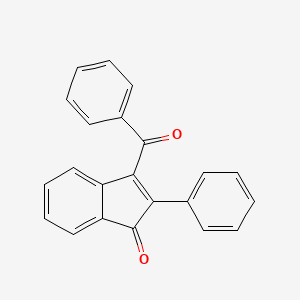
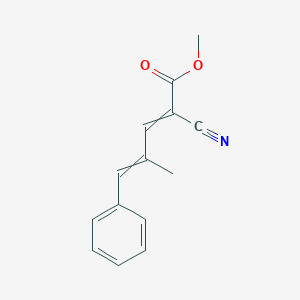
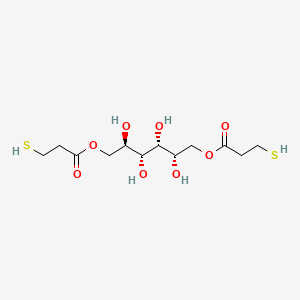
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

